molecular formula C9H6F5NO2 B13453815 Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate

Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate

Katalognummer: B13453815
Molekulargewicht: 255.14 g/mol
InChI-Schlüssel: MWZKDMIDZLXSPR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate is a fluorinated organic compound with the molecular formula C9H6F5NO2. This compound is characterized by the presence of a pyridine ring substituted with a methyl ester group and a pentafluoroethyl group. The incorporation of fluorine atoms imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-pyridinecarboxylic acid and pentafluoroethyl iodide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to ensure consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can lead to a variety of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the development of specialty chemicals and advanced materials, including coatings and polymers.

Wirkmechanismus

The mechanism by which Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The presence of the pentafluoroethyl group can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-(1,1,2,2,2-pentafluoroethyl)-3-piperidinecarboxylate
  • N2-methyl-5-(pentafluoroethyl)pyridine-2,3-diamine
  • 2-fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine

Uniqueness

Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and physical properties. The presence of the pentafluoroethyl group enhances its stability and lipophilicity, making it particularly valuable in applications requiring robust and hydrophobic compounds.

Eigenschaften

Molekularformel

C9H6F5NO2

Molekulargewicht

255.14 g/mol

IUPAC-Name

methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate

InChI

InChI=1S/C9H6F5NO2/c1-17-7(16)6-3-2-5(4-15-6)8(10,11)9(12,13)14/h2-4H,1H3

InChI-Schlüssel

MWZKDMIDZLXSPR-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=NC=C(C=C1)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.